![molecular formula C21H32O6 B150066 Deacylmetaplexigenin CAS No. 3513-04-0](/img/structure/B150066.png)
Deacylmetaplexigenin
Overview
Description
Molecular Structure Analysis
Deacylmetaplexigenin has a molecular formula of C21H32O6 . Its molecular weight is 380.5 g/mol . The IUPAC name for Deacylmetaplexigenin is 1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone .Physical And Chemical Properties Analysis
Deacylmetaplexigenin has a molecular weight of 380.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has one rotatable bond . The exact mass of Deacylmetaplexigenin is 380.21988874 g/mol .Scientific Research Applications
Gastrointestinal Affinity
Research indicates that deacylmetaplexigenin has a good affinity in the gastrointestinal region, particularly in the liver, stomach, and small intestine. This suggests potential applications in studying gastrointestinal diseases or disorders .
Tissue Distribution
Studies have shown that deacylmetaplexigenin is rapidly distributed into various tissues upon administration. This could be relevant for research into how drugs are absorbed and distributed in the body .
Mechanism of Action
Target of Action
Deacylmetaplexigenin is a pregnane glycoside isolated from Asclepias incarnate . The primary targets of Deacylmetaplexigenin are the stomach and small intestine . It has been found that Deacylmetaplexigenin can cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia (FD) .
Mode of Action
It is known to interact with its targets in the stomach, small intestine, and potentially the brain . The specific interactions and resulting changes are still under investigation.
Biochemical Pathways
It is known to be involved in several signaling pathways which contribute to its antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .
Pharmacokinetics
In a study involving normal and FD rats, it was found that the area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of Deacylmetaplexigenin was significantly higher in the FD group than in the normal group . This indicates that the pathological state of FD alters the pharmacokinetic behavior of Deacylmetaplexigenin .
Result of Action
It is known to have antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .
Action Environment
The action, efficacy, and stability of Deacylmetaplexigenin can be influenced by various environmental factors. For instance, the pathological state of FD has been found to alter the pharmacokinetic behavior and tissue distribution characteristics of Deacylmetaplexigenin .
properties
IUPAC Name |
1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMZVVNNICECKQ-MNSFQJRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190002 | |
Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deacylmetaplexigenin | |
CAS RN |
3513-04-0 | |
Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3513-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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